molecular formula C11H13F3 B1390601 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-41-7

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene

Cat. No.: B1390601
CAS No.: 1099597-41-7
M. Wt: 202.22 g/mol
InChI Key: GIBIPSXXNAUFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene is a biochemical used for proteomics research . It has a molecular formula of C11H13F3 and a molecular weight of 202.22 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring substituted with two methyl groups and one 3,3,3-trifluoropropyl group . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

  • Cycloaddition and Cyclocondensation Reactions : In a study on cycloaddition and cyclocondensation reactions, a compound similar to 2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene was synthesized and analyzed, highlighting its potential in organic synthesis (Sokolov & Aksinenko, 2014).

  • Structural Analysis in Liquid Mixtures : Another study used neutron diffraction to analyze the structure of liquid mixtures involving compounds similar to this compound. This research can be crucial for understanding solvent interactions in various chemical processes (Deetlefs et al., 2005).

  • Synthesis of Star-Shaped Compounds : Research on the synthesis of star-shaped compounds using 1,3,5-triazine derivatives, which include benzene rings similar to this compound, demonstrated applications in creating novel organic compounds with unique electrical properties (Meier, Holst, & Oehlhof, 2003).

  • Catalysis in Polymer Synthesis : A study on tris(pentafluorophenyl)borane as a catalyst in polymer synthesis used compounds structurally related to this compound, highlighting its relevance in materials science and polymer chemistry (Zhou & Kawakami, 2005).

  • Hydrogallation Reactions : In the field of organometallic chemistry, the study of hydrogallation reactions using benzene derivatives similar to this compound can provide insights into novel synthetic pathways for creating complex molecules (Uhl, Breher, Haddadpour, & Rogel, 2005).

  • Supramolecular Architecture Studies : Research on the crystal structures of benzene derivatives, including those related to this compound, provides valuable data for understanding molecular interactions and designing new materials (Qian, Chen, Cui, & Zhu, 2012).

Properties

IUPAC Name

2,4-dimethyl-1-(3,3,3-trifluoropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3/c1-8-3-4-10(9(2)7-8)5-6-11(12,13)14/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBIPSXXNAUFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Reactant of Route 2
Reactant of Route 2
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Reactant of Route 5
Reactant of Route 5
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-1-(3,3,3-trifluoropropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.